molecular formula C15H17N5O B1376288 3-(3-(3-Aminophenyl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol CAS No. 1012344-07-8

3-(3-(3-Aminophenyl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol

Cat. No. B1376288
M. Wt: 283.33 g/mol
InChI Key: XSCPUVBIAKROPA-UHFFFAOYSA-N
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Description

This compound, also known by its IUPAC name 3-((3-(3-aminophenyl)imidazo[1,2-b]pyridazin-6-yl)amino)propan-1-ol, has a molecular weight of 283.33 . It belongs to the class of organic compounds known as phenylimidazoles, which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17N5O/c16-12-4-1-3-11(9-12)13-10-18-15-6-5-14(19-20(13)15)17-7-2-8-21/h1,3-6,9-10,21H,2,7-8,16H2,(H,17,19) . This code provides a detailed representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Anticancer and Antioxidant Activities

  • A related compound, 2-aryl-3-(pyrimidine-2-ylamino)imidazo[1,2-a]pyrimidine derivatives, synthesized through reactions involving aromatic ketones and 2-aminopyrimidine, demonstrated potential in anticancer and antioxidant activities. These compounds, including a 3-amine derivative, were characterized for their properties and tested for cytotoxic activity against breast cancer using MTT assay (Rehan, Al Lami, & Alanee, 2021).

Use in Fluorescent Probes

  • Imidazo[1,2-a]pyridine derivatives, closely related to the compound of interest, have been employed as fluorescent probes. In one study, these derivatives were used to develop an efficient fluorescent probe for mercury ion detection both in acetonitrile and buffered aqueous solution (Shao et al., 2011).

Potential Antiulcer Agents

  • Another study involved synthesizing new imidazo[1,2-a]pyridines with substitutions at the 3-position, aimed at developing potential antiulcer agents with antisecretory and cytoprotective properties (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Anticancer Agent Development

  • Imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridines have been synthesized for their potential as anticancer agents. For instance, 1,2-dihydropyrido[3,4-b]pyrazines were developed as mitotic inhibitors with significant antitumor activity (Temple, Rose, Comber, & Rener, 1987).

Binding to Amyloid Plaques

  • A series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for binding to amyloid plaques, indicating potential applications in developing positron emission tomography radiotracers for imaging Aβ plaques (Zeng et al., 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

3-[[3-(3-aminophenyl)imidazo[1,2-b]pyridazin-6-yl]amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c16-12-4-1-3-11(9-12)13-10-18-15-6-5-14(19-20(13)15)17-7-2-8-21/h1,3-6,9-10,21H,2,7-8,16H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCPUVBIAKROPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CN=C3N2N=C(C=C3)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(3-Aminophenyl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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